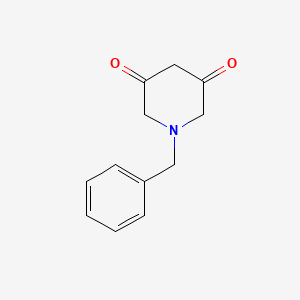

1-Benzylpiperidine-3,5-dione

Descripción

Significance of the Piperidine (B6355638) Scaffold in Pharmaceutical Sciences

The piperidine moiety is a prevalent structural feature in a vast number of approved drugs and natural alkaloids. nih.govresearchgate.net Its significance stems from its ability to confer favorable physicochemical properties to a molecule, such as modulating lipophilicity and basicity, which in turn can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.com The three-dimensional nature of the piperidine ring allows for precise spatial arrangement of substituents, enabling targeted interactions with biological macromolecules like enzymes and receptors. thieme-connect.comthieme-connect.com This structural versatility has led to the incorporation of the piperidine scaffold in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. nih.govencyclopedia.pubarizona.edu

Overview of the Piperidinedione Class of Compounds

Piperidinediones are a class of compounds characterized by a piperidine ring containing two ketone groups. ontosight.aiontosight.ai Depending on the position of these carbonyl groups, they can be classified into different isomers, such as 2,4-piperidinediones, 2,6-piperidinediones, and 3,5-piperidinediones. researchgate.netontosight.ai These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities. ontosight.aiontosight.ai For instance, derivatives of 2,6-piperidinedione, also known as glutarimides, have been investigated for their neuroprotective, anti-inflammatory, and antimicrobial properties. ontosight.ai The presence of the dione (B5365651) functionality introduces unique reactivity and potential for hydrogen bonding, which can be crucial for binding to biological targets.

Historical Context of 1-Benzylpiperidine-3,5-dione Research

The research into piperidinedione derivatives has a history rooted in the exploration of central nervous system (CNS) active agents. ontosight.ai While specific historical milestones for this compound are not extensively documented in readily available literature, the broader class of piperidinediones, such as glutethimide and methyprylon, were historically used as sedatives and hypnotics. ontosight.ai The synthesis of various piperidinedione derivatives has been a subject of interest for developing new therapeutic agents. tandfonline.com The N-benzyl group is a common substituent in medicinal chemistry, often introduced to modulate a compound's lipophilicity and interaction with biological targets. encyclopedia.pub Therefore, the synthesis and study of this compound likely emerged from the systematic exploration of piperidinedione scaffolds and the impact of N-substitution on their pharmacological profiles.

Scope and Objectives of the Research Outline

This article aims to provide a focused and comprehensive overview of the chemical compound this compound. The primary objectives are to:

Detail the known chemical and physical properties of this compound.

Discuss established and potential synthetic routes for its preparation.

Explore the reactivity of the 3,5-dione functionality and its potential for derivatization.

Review the reported pharmacological activities of related piperidinedione derivatives, with a focus on anticonvulsant and antimicrobial properties.

Examine the structure-activity relationships of analogous compounds.

Briefly touch upon computational studies and future research directions for this class of compounds.

This review will strictly adhere to the outlined topics, providing a scientifically rigorous examination of this compound and its place within medicinal chemistry research.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-benzylpiperidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-11-6-12(15)9-13(8-11)7-10-4-2-1-3-5-10/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQGMHBWFUQTCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CN(CC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456585 | |

| Record name | 1-benzylpiperidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50866-56-3 | |

| Record name | 1-benzylpiperidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Profile of 1 Benzylpiperidine 3,5 Dione

Synthesis and Purification

The synthesis of this compound can be approached through various synthetic strategies. One common method involves the cyclization of appropriate acyclic precursors. For instance, a vinylogous Mannich-type reaction of a Brassard-type diene with an aldimine can yield δ-amino-β-ketoesters, which can then be cyclized to form the piperidinedione ring. tandfonline.com Another potential route could involve the Michael addition of a nucleophile to an appropriate α,β-unsaturated carbonyl compound, followed by cyclization. The purification of the final product is typically achieved through standard laboratory techniques such as recrystallization or column chromatography.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₂ | lookchem.comnih.gov |

| Molecular Weight | 203.24 g/mol | lookchem.comchemscene.com |

| Melting Point | 87-89 °C | lookchem.comfluorochem.co.uk |

| Boiling Point | 352.726 °C at 760 mmHg | lookchem.com |

| Density | 1.204 g/cm³ | lookchem.com |

| Flash Point | 159.921 °C | lookchem.com |

| pKa (Predicted) | 11.22 ± 0.20 | lookchem.com |

| LogP (Predicted) | 0.96840 | lookchem.com |

| Storage Temperature | Room Temperature, Sealed in dry | lookchem.com |

Spectroscopic Data

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the benzyl (B1604629) protons (aromatic and benzylic CH₂), as well as the protons on the piperidine (B6355638) ring. The chemical shifts and splitting patterns of the piperidine protons would provide information about their chemical environment and stereochemical relationships.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons of the dione (B5365651), the aromatic and benzylic carbons of the benzyl group, and the carbons of the piperidine ring.

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone groups. The C-N stretching of the tertiary amine and the C-H stretching of the aromatic and aliphatic groups would also be present.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z 203.24). lookchem.com Fragmentation patterns would likely involve the loss of the benzyl group or other characteristic fragments of the piperidine ring.

Reactivity and Derivatization

Reactions at the Carbonyl Groups

The ketone functionalities at the 3 and 5 positions are susceptible to nucleophilic attack. This allows for a variety of chemical transformations, including:

Reduction: The carbonyl groups can be reduced to the corresponding hydroxyl groups using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. This would lead to the formation of 1-benzylpiperidine-3,5-diol.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) could be used to convert one or both carbonyl groups into carbon-carbon double bonds, allowing for the introduction of various substituents.

Knoevenagel Condensation: The active methylene (B1212753) group between the two carbonyls can participate in Knoevenagel condensation reactions with aldehydes or ketones, leading to the formation of more complex structures.

N-Substitution and Modification

The benzyl (B1604629) group attached to the nitrogen atom can potentially be cleaved under certain reaction conditions, such as catalytic hydrogenation, to yield the corresponding secondary amine, piperidine-3,5-dione (B3057132). This secondary amine could then be further functionalized with different substituents at the nitrogen atom, allowing for the synthesis of a library of N-substituted piperidine-3,5-dione derivatives.

Synthesis of Novel Analogs

The versatile reactivity of this compound makes it a valuable scaffold for the synthesis of novel analogs. By combining reactions at the carbonyl groups and modifications at the nitrogen atom, a wide range of derivatives with diverse structural features can be prepared. This allows for the systematic exploration of structure-activity relationships and the optimization of pharmacological properties. For example, the introduction of different aryl or alkyl groups at the nitrogen atom, or the modification of the piperidine ring with various functional groups, could lead to compounds with enhanced biological activity.

Pharmacological Profile of Piperidinedione Derivatives

Anticonvulsant Activity

Several studies have highlighted the potential of piperidinedione derivatives as anticonvulsant agents. researchgate.netnih.govontosight.ai For instance, certain 2,6-piperidinedione derivatives have been shown to exhibit significant anticonvulsant effects in animal models. researchgate.netnih.gov The mechanism of action is thought to involve modulation of the central nervous system, potentially through interaction with neurotransmitter systems like GABA. ontosight.ai Although direct evidence for this compound is lacking, the structural similarity to other CNS-active piperidinediones suggests that it and its derivatives could be interesting candidates for anticonvulsant screening.

Antimicrobial Activity

The piperidine (B6355638) scaffold is a common feature in many antimicrobial agents. derpharmachemica.comderpharmachemica.com Research has shown that derivatives of piperidinediones, including 2,4- and 2,6-isomers, possess promising antimicrobial properties against various pathogenic bacteria and fungi. ontosight.airesearchgate.net For example, some 2,6-disubstituted piperidine-4-one derivatives have demonstrated significant antibacterial and antifungal activity. researchgate.net The introduction of different substituents on the piperidine ring and at the nitrogen atom can influence the antimicrobial spectrum and potency. derpharmachemica.comderpharmachemica.com

Other Reported Biological Activities

Beyond anticonvulsant and antimicrobial effects, piperidinedione derivatives have been explored for a variety of other therapeutic applications. These include:

Analgesic and Sedative Effects: Some 2,6-piperidinedione derivatives have demonstrated analgesic and sedative properties in preclinical studies. researchgate.netnih.gov

Anti-inflammatory Activity: The modification of the piperidinedione scaffold has led to compounds with significant anti-inflammatory potential. ontosight.ai

Anticancer Properties: Certain derivatives of 2,6-piperidinedione have been investigated for their ability to inhibit the growth of cancer cells. google.com

Enzyme Inhibition: Piperidine derivatives have been designed as inhibitors of various enzymes, including acetylcholinesterase, which is a target in the treatment of Alzheimer's disease. nih.govnih.gov

Structure Activity Relationship Sar Studies

Influence of N-Substitution

The nature of the substituent at the nitrogen atom of the piperidine (B6355638) ring can have a profound impact on the pharmacological profile of piperidinedione derivatives. For example, in a series of 2,6-piperidinedione derivatives, the N-alkylation with various alkyl halides led to compounds with varying anticonvulsant, sedative, and analgesic activities. researchgate.netnih.gov The size, lipophilicity, and electronic properties of the N-substituent can affect the compound's ability to cross biological membranes and interact with its target.

Impact of Ring Substituents

The presence, nature, and position of substituents on the piperidine ring are also critical determinants of biological activity. For instance, the introduction of aryl groups at the 4-position of the glutarimide (B196013) ring has been shown to be associated with anticonvulsant, analgesic, and sedative effects. researchgate.net The stereochemistry of these substituents can also play a significant role, as the three-dimensional arrangement of atoms can influence the binding affinity to a biological target. thieme-connect.comthieme-connect.com

Computational Studies and Molecular Modeling

Docking Studies with Potential Targets

Molecular docking simulations can be used to predict the binding mode and affinity of 1-Benzylpiperidine-3,5-dione and its derivatives to the active sites of various enzymes and receptors. nih.govufla.br For example, docking studies have been employed to investigate the binding of piperidine (B6355638) derivatives to acetylcholinesterase, helping to elucidate the structural basis for their inhibitory activity. nih.govufla.br Such studies can guide the rational design of new derivatives with improved binding characteristics.

Enzyme Inhibition Studies

QSAR and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. arabjchem.org By identifying key structural features (pharmacophores) that are essential for activity, QSAR models can be used to predict the activity of novel, untested compounds. arabjchem.org These models can be valuable in prioritizing synthetic efforts and designing more potent analogs of this compound.

Future Perspectives and Research Directions

Exploration of Novel Pharmacological Activities

While existing research points to potential anticonvulsant and antimicrobial activities, a systematic screening of this compound and its analogs against a broader range of biological targets could uncover novel therapeutic applications. Given the diverse activities of the piperidinedione class, exploring areas such as oncology, virology, and inflammatory diseases could be fruitful.

Development of More Efficient Synthetic Methodologies

The development of more efficient, cost-effective, and environmentally friendly synthetic methods for this compound and its derivatives is an important area for future research. This could involve the use of novel catalysts, one-pot reactions, or flow chemistry techniques to streamline the synthesis and purification processes. tandfonline.com

Lead Optimization and Preclinical Development

Should promising lead compounds emerge from the screening of this compound derivatives, further lead optimization studies will be necessary. This will involve fine-tuning the chemical structure to improve potency, selectivity, and pharmacokinetic properties. Successful lead optimization could pave the way for preclinical development, including in vivo efficacy and safety studies, to assess the therapeutic potential of these novel compounds.

Q & A

Q. What are the standard synthetic protocols for preparing 1-Benzylpiperidine-3,5-dione derivatives?

Methodological Answer: A common approach involves condensing substituted benzaldehydes with piperidone derivatives in acidic media. For example, 4-piperidone hydrochloride is reacted with aromatic aldehydes (e.g., 4-trifluoromethylbenzaldehyde) in HCl-saturated glacial acetic acid for 48 hours. The resulting intermediate is neutralized with potassium carbonate, extracted with ethyl acetate, and purified via recrystallization. Yields typically range from 62% to 74%, with characterization via melting point, TLC, and mass spectrometry .

Q. Which analytical techniques are critical for characterizing this compound analogs?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (e.g., CD₃OD solvent) confirm substitution patterns and stereochemistry. For example, aromatic protons appear at δ 7.6–7.8 ppm, while N-CH₂ groups resonate at δ ~4.1 ppm .

- X-ray Crystallography: Resolves molecular geometry and confirms dihedral angles (e.g., 3,5-bis(fluorobenzylidene) derivatives show bond lengths of 1.334–1.553 Å) .

- Mass Spectrometry (EI): Molecular ion peaks (e.g., m/z 411 for trifluoromethyl derivatives) and fragmentation patterns validate purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

Methodological Answer:

- Cross-Validation: Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations).

- Crystallographic Refinement: Use single-crystal X-ray diffraction to resolve ambiguities in substituent positioning .

- Isotopic Labeling: Track reaction intermediates via deuterated analogs to confirm mechanistic pathways.

For example, discrepancies in aromatic proton splitting (e.g., J = 8 Hz vs. broader signals) can arise from dynamic effects, resolved via variable-temperature NMR .

Q. What strategies mitigate risks when handling compounds with incomplete toxicological data?

Methodological Answer:

- Hierarchical PPE: Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles, especially during synthesis (refer to SDS guidelines) .

- Controlled Environments: Conduct reactions in fume hoods with HEPA filters to minimize inhalation risks.

- Tiered Testing: Prioritize in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) before scaling up .

Q. How can computational modeling enhance the design of this compound-based inhibitors?

Methodological Answer:

- Density Functional Theory (DFT): Optimize geometries and calculate frontier molecular orbitals (e.g., HOMO-LUMO gaps predict reactivity with biological targets) .

- Molecular Dynamics (MD): Simulate binding affinities to enzymes (e.g., MMP-13 or β-amyloid) using force fields like AMBER or CHARMM.

- Docking Studies: Use AutoDock Vina to predict interactions with active sites, guided by crystallographic data from analogous compounds .

Contradiction Analysis in Experimental Data

Q. How should researchers address discrepancies in reaction yields across synthetic routes?

Methodological Answer:

- Parameter Screening: Vary solvent polarity (e.g., acetic acid vs. ethanol), acid concentration, and reaction time to identify optimal conditions .

- Byproduct Analysis: Use LC-MS to detect side products (e.g., Schiff base intermediates) that reduce yields.

- Kinetic Profiling: Monitor reaction progress via in situ IR to pinpoint stalled steps (e.g., incomplete imine formation) .

Q. What explains variations in thermal stability reported for this compound crystals?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure decomposition onset temperatures (e.g., 195–214°C for bis(arylidene) derivatives) .

- Crystal Packing Effects: Hydrogen bonding and π-π stacking (observed in X-ray data) influence stability. For example, fluorinated derivatives exhibit tighter packing due to C-F···H interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.